N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone ring, and a thiophene ring, making it an interesting subject for scientific research and industrial applications. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of the thiadiazole ring through the reaction of thiosemicarbazide with an appropriate acid chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring, leading to different reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole and thiophene rings contribute to its binding affinity and specificity, allowing it to interact with a wide range of biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-methoxyphenyl)thiazol-2-yl)benzamide: This compound shares a similar structure but contains a thiazole ring instead of a thiadiazole ring.
N-(4-methoxyphenyl)-2-(thiophen-2-yl)acetamide: This compound lacks the pyrrolidinone and thiadiazole rings, making it structurally simpler.
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound is similar but does not contain the thiophene ring.
Uniqueness
N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is unique due to its combination of three different heterocyclic rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, setting it apart from simpler analogs .
Properties
Molecular Formula |
C19H18N4O3S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-26-14-6-4-13(5-7-14)23-11-12(9-17(23)25)18-21-22-19(28-18)20-16(24)10-15-3-2-8-27-15/h2-8,12H,9-11H2,1H3,(H,20,22,24) |
InChI Key |
WLNFEPGUBYBPLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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